Conformational Landscape: Synclinal Tunneling Splitting vs. Cyclopropanol
Cyclopropanethiol exhibits a unique conformational landscape characterized by a synclinal (gauche) arrangement of the H-C-S-H chain of atoms and quantifiable proton tunneling between two equivalent potential wells. This behavior is distinct from cyclopropanol and is a direct consequence of the thiol group's larger atomic radius and lower hydrogen-bonding propensity. The ground-state tunneling frequency for cyclopropanethiol is 1.664(22) MHz, while no such splitting is observed in the spectrum of the deuterated analog C3H5SD, confirming the proton tunneling origin [1]. In contrast, cyclopropanol exhibits a synclinal conformation but with different barrier heights and no analogous tunneling splitting reported in the microwave spectrum [2].
| Evidence Dimension | Ground-state proton tunneling frequency |
|---|---|
| Target Compound Data | 1.664(22) MHz |
| Comparator Or Baseline | Cyclopropanethiol-d1 (C3H5SD): No resolved splitting; Cyclopropanol: No tunneling splitting reported |
| Quantified Difference | Cyclopropanethiol exhibits measurable proton tunneling; the deuterated analog shows complete suppression of tunneling |
| Conditions | Microwave spectroscopy, 20-80 GHz frequency range, ground vibrational state |
Why This Matters
Proton tunneling influences reactivity and can be exploited in kinetic isotope effect studies; the ability to distinguish cyclopropanethiol from its oxygen analog via spectroscopic means is critical for quality control and reaction monitoring.
- [1] Mokso, R.; Møllendal, H.; Guillemin, J.-C. A Microwave and Quantum Chemical Study of Cyclopropanethiol. J. Phys. Chem. A 2008, 112, 4601–4607. View Source
- [2] Pearson, J. W.; et al. Development of methods towards the synthesis and functionalization of heteroatom-substituted cyclopropanes. University of Toronto, 2026. View Source
